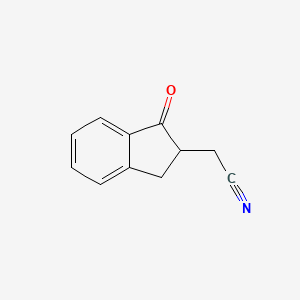![molecular formula C11H21N B15071293 3-Methyl-2-azaspiro[5.5]undecane CAS No. 914223-81-7](/img/structure/B15071293.png)
3-Methyl-2-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework The spiro[55]undecane skeleton consists of two fused rings, one of which contains a nitrogen atom, making it a heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including cyclization and condensation, to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-Methyl-2-azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in materials science, particularly in developing new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-azaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: This compound contains two nitrogen atoms in the spirocyclic ring and has been studied for its biological activities.
Uniqueness
3-Methyl-2-azaspiro[5.5]undecane is unique due to the presence of a methyl group at the 3-position and a nitrogen atom in the spirocyclic ring. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.
Conclusion
3-Methyl-2-azaspiro[5
Propriétés
Numéro CAS |
914223-81-7 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
3-methyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21N/c1-10-5-8-11(9-12-10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 |
Clé InChI |
SHUYYKLMALLRRI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



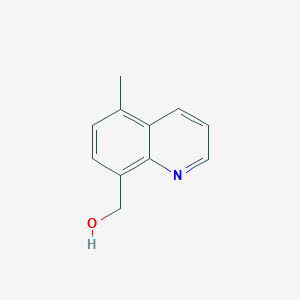
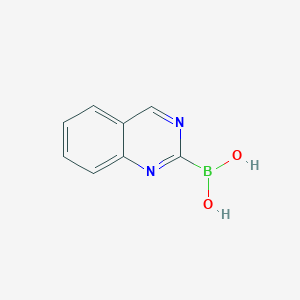
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
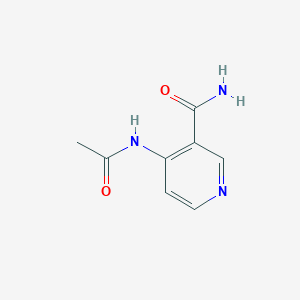
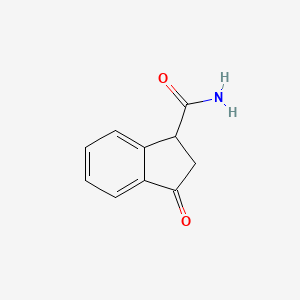


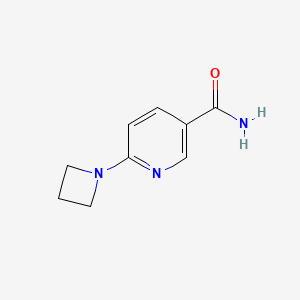
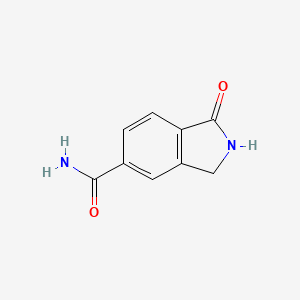
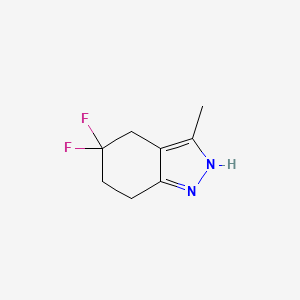
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
